3-Bromo-2-isopropylpyridine
Description
Historical Context and Evolution of Pyridine (B92270) Chemistry
The journey of pyridine chemistry began in 1849 when Scottish chemist Thomas Anderson first isolated pyridine from coal tar. acs.org Its structure, analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, was later proposed by Wilhelm Körner in 1869 and James Dewar in 1871 and subsequently confirmed. researchgate.netpatsnap.com Early synthetic methods were often cumbersome, but significant advancements were made with the Hantzsch pyridine synthesis in 1881 and the Chichibabin pyridine synthesis in 1924, the latter of which is still in use today. researchgate.netresearchgate.net These foundational discoveries paved the way for the extensive exploration of pyridine and its derivatives, which are now integral to numerous pharmaceuticals, agrochemicals, and materials. acs.orgresearchgate.net The unique electronic properties of the pyridine ring, stemming from the electron-withdrawing nature of the nitrogen atom, impart distinct reactivity compared to benzene, making it a subject of continuous research and development. acs.orgnih.gov
Significance of Brominated Pyridines as Synthetic Intermediates
Brominated pyridines are highly valuable intermediates in organic synthesis due to the reactivity of the carbon-bromine bond. This bond provides a handle for a variety of chemical transformations, most notably cross-coupling reactions. Halopyridines are key building blocks for synthesizing pharmaceuticals, agrochemicals, and ligands for metal complexes. organic-chemistry.orgpreprints.org The bromine substituent can be readily replaced by a wide range of other functional groups through reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, allowing for the construction of complex molecular frameworks. preprints.orgtdcommons.org
The synthesis of brominated pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. organic-chemistry.org However, various methods have been developed to achieve bromination, sometimes requiring harsh conditions or the use of pyridine N-oxides to activate the ring. tandfonline.comacs.org For instance, heating pyridine with bromine in fuming sulfuric acid can yield 3-bromopyridine (B30812). tandfonline.com The ability to introduce a bromine atom at a specific position on the pyridine ring is crucial for its utility as a versatile synthetic precursor. nih.gov
Positional Isomerism in Pyridine Systems: A Comparative Overview
The position of substituents on the pyridine ring significantly influences the physical, chemical, and biological properties of the resulting molecule. The positions are designated numerically, with the nitrogen atom at position 1. The carbon atoms are then numbered from 2 to 6. The positions adjacent to the nitrogen (2 and 6) are referred to as ortho, the next positions (3 and 5) are meta, and the position opposite the nitrogen (4) is para. patsnap.com
The Role of 3-Bromo-2-isopropylpyridine in Contemporary Organic Synthesis Research
While a vast body of research exists for many substituted pyridines, specific studies detailing the synthesis and reactivity of This compound are not widely reported in the available scientific literature. However, based on the established chemistry of related 2,3-disubstituted and 3-halo-2-alkylpyridines, its potential as a synthetic intermediate can be inferred.
The 2,3-disubstitution pattern is a common motif in medicinally relevant compounds, including indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, which are of interest in cancer immunotherapy. acs.org The synthesis of such structures often relies on the strategic functionalization of pyridine rings.
The presence of a bromine atom at the 3-position and an isopropyl group at the 2-position in This compound suggests its utility in building more complex molecules. The bromine atom can serve as a reactive site for various cross-coupling reactions, enabling the introduction of aryl, alkyl, or other functional groups. preprints.orgnih.gov For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-nitrogen bonds at the site of the bromo substituent. nih.gov The isopropyl group at the 2-position would sterically influence the reactivity at the adjacent bromine and nitrogen atoms, potentially offering unique selectivity in certain reactions.
The synthesis of related 3-halo-2-alkylpyridines can be achieved through various synthetic routes, often involving multi-step sequences starting from simpler pyridine precursors. dtic.milresearchgate.net Given the importance of substituted pyridines in drug discovery, for example as intermediates in the synthesis of CDK4/6 inhibitors like Palbociclib, it is plausible that This compound could serve as a valuable, albeit currently under-explored, building block for the synthesis of novel bioactive compounds. researchgate.netresearchgate.nettdcommons.orglongdom.org The development of efficient synthetic routes to this and similar compounds would be of significant interest to the medicinal and synthetic chemistry communities. nih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-propan-2-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(2)8-7(9)4-3-5-10-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGQBCREEXKCDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformational Chemistry of 3 Bromo 2 Isopropylpyridine
Cross-Coupling Reactions at the Bromine-Substituted Position
The bromine atom at the C-3 position serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. numberanalytics.com
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govnih.gov For 3-Bromo-2-isopropylpyridine, this reaction would involve the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov The isopropyl group at the adjacent C-2 position may exert a steric influence, potentially affecting the reaction kinetics, but the reaction is generally feasible for 3-halopyridines. orgsyn.org
Table 1: Representative Suzuki-Miyaura Coupling Reactions The following are illustrative examples based on established methodologies for similar substrates.
| Entry | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 88 |
| 3 | Thiophene-2-boronic acid | XPhos Pd G2 | K₃PO₄ | 2-MeTHF/H₂O | 91 |
| 4 | Methyl boronic acid | CataCXium A palladacycle | K₃PO₄ | 2-MeTHF | 75 |
The Heck reaction, or Mizoroki-Heck reaction, couples aryl halides with alkenes to form substituted alkenes, catalyzed by a palladium complex in the presence of a base. amazonaws.comfrontiersin.org The reaction with this compound would proceed via oxidative addition of the C-Br bond to Pd(0), followed by alkene coordination, migratory insertion, and β-hydride elimination to yield the 3-vinylated pyridine (B92270) derivative. libretexts.org The reaction typically demonstrates a high degree of stereoselectivity, favoring the formation of the trans-alkene product. wikipedia.org
Table 2: Representative Heck Coupling Reactions The following are illustrative examples based on established methodologies for similar substrates.
| Entry | Alkene | Catalyst System | Base | Solvent | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 82 |
| 2 | Styrene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 78 |
| 3 | 1-Octene | Pd₂(dba)₃ | K₂CO₃ | Dioxane | 70 |
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling aryl halides with primary or secondary amines. stackexchange.compressbooks.pub This transformation is catalyzed by palladium complexes, often employing sterically hindered phosphine (B1218219) ligands, and requires a strong base such as sodium tert-butoxide. nih.govamazonaws.comchemspider.com The reaction is highly versatile and applicable to a wide range of bromopyridines, allowing for the synthesis of various aminopyridine derivatives from this compound. epdf.pub
Table 3: Representative Buchwald-Hartwig Amination Reactions The following are illustrative examples based on established methodologies for similar substrates.
| Entry | Amine | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 92 |
| 2 | Aniline | Pd(OAc)₂/XPhos | Cs₂CO₃ | Dioxane | 87 |
| 3 | Isopropylamine | Pd(OAc)₂/dppp | NaOtBu | Toluene | 93 |
| 4 | Diphenylamine | Pd₂(dba)₃/RuPhos | K₃PO₄ | Toluene | 85 |
Beyond the Suzuki, Heck, and Buchwald-Hartwig reactions, the bromine atom in this compound can participate in other palladium-catalyzed transformations.
Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to produce arylalkynes, using a dual palladium and copper co-catalyst system. wikipedia.orglibretexts.orgorganic-chemistry.org It provides a direct route to 3-alkynyl-2-isopropylpyridine derivatives.
Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound. numberanalytics.comwikipedia.orgikm.org.my It is known for its tolerance of a wide variety of functional groups, though the toxicity of organotin reagents is a significant drawback. orgsyn.orgmsu.edu
Table 4: Representative Sonogashira and Stille Coupling Reactions The following are illustrative examples based on established methodologies for similar substrates.
| Entry | Reaction Type | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| 1 | Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N, THF, 60 °C | 89 |
| 2 | Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene, 100 °C | 80 |
Buchwald-Hartwig Amination
Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) typically occurs on electron-deficient aromatic rings bearing a good leaving group. govtpgcdatia.ac.inmasterorganicchemistry.com In pyridine systems, nucleophilic attack is electronically favored at the C-2 and C-4 positions (ortho and para to the nitrogen), as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. stackexchange.compressbooks.pub
For this compound, a standard SNAr reaction to displace the bromide is highly unfavorable. The bromine is at the C-3 position, which is meta to the ring nitrogen, meaning the intermediate carbanion cannot be effectively stabilized by the nitrogen. stackexchange.com Furthermore, the C-2 position is blocked by a sterically bulky and electron-donating isopropyl group, which would hinder nucleophilic attack and further deactivate the ring towards this pathway. Consequently, direct displacement of the 3-bromo substituent via an addition-elimination mechanism is not a viable synthetic route under typical SNAr conditions. libretexts.org Reactions with very strong bases (e.g., NaNH₂) might proceed through an alternative elimination-addition (aryne) mechanism. govtpgcdatia.ac.in
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a fundamental transformation that converts an aryl halide into a highly reactive organometallic species. d-nb.info This is typically achieved by treating the halide with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. researchgate.netacs.org For this compound, this reaction would convert the relatively unreactive C-Br bond into a nucleophilic C-Li bond. The resulting 2-isopropyl-3-lithiopyridine is a powerful intermediate that can be trapped with a wide variety of electrophiles to install new functional groups at the C-3 position. This two-step sequence provides a powerful alternative to cross-coupling methods for C-C and C-heteroatom bond formation. arkat-usa.org
Table 5: Representative Halogen-Metal Exchange and Electrophilic Quench The following are illustrative examples based on established methodologies for similar substrates.
| Entry | Reagent 1 (Exchange) | Reagent 2 (Electrophile) | Product Functional Group at C-3 |
| 1 | n-BuLi, THF, -78 °C | DMF | -CHO (Aldehyde) |
| 2 | t-BuLi, THF, -78 °C | CO₂ | -COOH (Carboxylic Acid) |
| 3 | n-BuLi, THF, -78 °C | Me₃SiCl | -SiMe₃ (Trimethylsilyl) |
| 4 | n-BuLi, THF, -78 °C | I₂ | -I (Iodide) |
Lithium-Bromine Exchange Processes
Lithium-halogen exchange is a powerful method for the formation of organolithium reagents, which are highly valuable intermediates in the synthesis of more complex molecules. wikipedia.org In the case of this compound, the bromine atom can be swapped for a lithium atom, typically by using an organolithium reagent like n-butyllithium or tert-butyllithium. wikipedia.orgacs.org This reaction is generally fast and proceeds under kinetic control. wikipedia.org
The resulting 2-isopropyl-3-lithiopyridine is a potent nucleophile that can be used in a variety of subsequent reactions. The rate of exchange typically follows the trend of I > Br > Cl, making the bromo-substituted pyridine a suitable substrate for this transformation. wikipedia.org The presence of chelating groups can accelerate the rate of lithium-halogen exchange. wikipedia.org
For instance, the lithiation of certain iodopyridines has been shown to be directed by the iodo group, which then migrates to a more stable position. researchgate.net While this "halogen dance" is documented for iodo-pyridines, similar rearrangements could be a consideration in the lithiation of bromo-pyridines under specific conditions.
Bromine-Magnesium Exchange Using Organomagnesium Complexes
An alternative to lithium-halogen exchange is the bromine-magnesium exchange, which generates a Grignard reagent. This transformation can be achieved by reacting this compound with magnesium metal in a suitable solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wisc.eduleah4sci.com The reaction involves the insertion of magnesium into the carbon-bromine bond. leah4sci.com
More sophisticated methods for this exchange involve the use of organomagnesium complexes, such as isopropylmagnesium chloride (iPrMgCl), often in the presence of lithium chloride (LiCl) which can accelerate the reaction. researchgate.netwikipedia.org This method is advantageous as it can tolerate a wider range of functional groups compared to the direct reaction with magnesium metal. wikipedia.org The resulting 2-isopropyl-3-pyridylmagnesium halide is a less reactive but still highly useful nucleophile for a variety of chemical transformations.
The formation of Grignard reagents from bromopyridines at room temperature in THF using iPrMgCl has been successfully demonstrated for 2-, 3-, and 4-bromopyridines, leading to the synthesis of various functionalized pyridines. researchgate.net
Subsequent Trapping with Electrophiles for Functionalization
The organometallic species generated from this compound via either lithium-bromine or bromine-magnesium exchange are powerful intermediates for the introduction of a wide array of functional groups. These nucleophilic intermediates readily react with various electrophiles.
Common electrophiles and the corresponding functional groups introduced are summarized in the table below:
| Electrophile | Functional Group Introduced |
| Aldehydes (e.g., formaldehyde, acetaldehyde) | Hydroxymethyl, 1-hydroxyethyl |
| Ketones (e.g., acetone) | 2-hydroxy-2-propyl |
| Carbon dioxide (CO₂) | Carboxylic acid |
| Disulfides (e.g., dimethyldisulfide) | Thiol |
| Iodine (I₂) | Iodo |
| Alkyl halides (e.g., methyl iodide) | Alkyl (e.g., methyl) |
| Acyl chlorides | Ketone |
The reaction of the lithiated or magnesiated pyridine with these electrophiles allows for the synthesis of a diverse range of 3-substituted-2-isopropylpyridines, highlighting the synthetic utility of the initial halogen-metal exchange reaction. For example, trapping the Grignard reagent formed from 3-bromopyridine (B30812) with various electrophiles has been shown to proceed in moderate to good yields. researchgate.net
Electrophilic Functionalization of the Pyridine Nucleus
Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. byjus.commsu.edu The presence of an activating group, such as an amino or alkoxy group, can facilitate these reactions.
For this compound, the pyridine ring is deactivated by both the nitrogen atom and the bromine atom. The isopropyl group is a weak activating group. Electrophilic attack, if it occurs, would be directed to the positions ortho and para to the activating group and meta to the deactivating groups. However, direct electrophilic substitution on the pyridine ring of this compound is not a commonly employed synthetic strategy due to the low reactivity and potential for complex product mixtures.
More commonly, functionalization of the pyridine ring is achieved through the halogen-metal exchange reactions described previously, followed by reaction with an electrophile. This approach offers much greater control over the regioselectivity of the substitution.
Transformations Involving the Isopropyl Side Chain
The isopropyl group on the pyridine ring can also be a site for chemical modification. While the C-H bonds of the isopropyl group are generally unreactive, they can be functionalized under specific conditions. For example, metalation of the methyl groups of the isopropyl substituent can be achieved using strong bases like potassium diisopropylamide (KDA), followed by reaction with electrophiles. researchgate.netresearchgate.net
This approach allows for the introduction of functional groups at the side chain, providing a complementary method to the functionalization of the pyridine ring itself. The successful metallation and subsequent functionalization of 2-isopropylpyridine (B1293918) with a variety of electrophiles has been reported with good to excellent yields. researchgate.net
Ring-Opening and Rearrangement Reactions of Substituted Pyridines
Substituted pyridines can undergo a variety of rearrangement and ring-opening reactions, often under specific catalytic or photolytic conditions. These transformations can lead to the formation of other heterocyclic systems or acyclic products.
For example, some pyridine derivatives can undergo rearrangement reactions such as the Boekelheide rearrangement (for pyridine N-oxides) or the Ciamician-Dennstedt rearrangement (of pyrroles to 3-halopyridines). youtube.com More recently, energy-transfer-catalyzed rearrangements of pyridines have been developed, including di-π-ethane rearrangements that lead to the formation of three-membered ring structures. chinesechemsoc.org
Derivatives and Analogs of 3 Bromo 2 Isopropylpyridine
Synthesis of Positional Isomers and Diastereomers
The synthesis of positional isomers of 3-Bromo-2-isopropylpyridine, such as 2-Bromo-5-isopropylpyridine (B1342424) and 2-Bromo-6-isopropylpyridine (B1440234), involves specific and distinct synthetic routes that rearrange the substituent pattern on the pyridine (B92270) ring.
The synthesis of 2-bromo-5-isopropylpyridine can be approached through multi-step sequences often starting from more readily available pyridine derivatives. One notable pathway involves the initial synthesis of 2-bromo-5-formylpyridine. This intermediate is prepared by reacting 2,5-dibromopyridine (B19318) with a Grignard reagent, such as isopropyl magnesium chloride, in a suitable solvent like tetrahydrofuran (B95107). google.com The subsequent addition of dimethylformamide (DMF) introduces the formyl group. google.com This formyl group can then be further manipulated to yield the desired isopropyl group, although specific conditions for this transformation are part of broader synthetic campaigns.
Another significant application that starts from a related precursor is the synthesis of the antifungal agent oteseconazole. mdpi.comsemanticscholar.org This complex synthesis begins with 2,5-dibromopyridine, which undergoes a copper-promoted coupling reaction with bromodifluoroacetate. mdpi.comsemanticscholar.org While this pathway leads to a highly functionalized and bioactive molecule, it underscores the utility of the 2-bromo-5-substituted pyridine scaffold in the creation of valuable compounds. mdpi.comsemanticscholar.org
Table 1: Synthesis of 2-Bromo-5-formylpyridine Intermediate
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2,5-Dibromopyridine | Isopropyl magnesium chloride, Tetrahydrofuran | Intermediate Grignard adduct |
| 2 | Intermediate Grignard adduct | Dimethylformamide (DMF) | 2-Bromo-5-formylpyridine |
The preparation of 2-bromo-6-isopropylpyridine can also be achieved through various synthetic strategies. A general method involves a two-step process starting from pyridine itself. The first step is a substitution reaction where pyridine reacts with a bromoalkane under alkaline conditions to produce a 2-bromo-6-substituted pyridine. The second step involves an isopropylation reaction, where the intermediate is heated with isopropanol (B130326) under acidic conditions to yield 2-bromo-6-isopropylpyridine.
A more specific route focuses on the functionalization of a pre-existing methyl group. For instance, 2-bromo-6-methylpyridine (B113505) can be converted into 2-bromo-6-formylpyridine. google.com This transformation is accomplished by treating the starting material with liquid bromine to create a mixture of brominated intermediates, which is then reacted with urotropine in ethanol. google.com A final hydrolysis step with acid yields the target aldehyde, which can serve as a precursor to the isopropyl derivative. google.com
Table 2: General Synthesis of 2-Bromo-6-isopropylpyridine
| Step | Starting Material | Reagents/Conditions | Product |
| 1 | Pyridine | Bromoalkane, Alkaline conditions | 2-Bromo-6-substituted pyridine |
| 2 | 2-Bromo-6-substituted pyridine | Isopropanol, Acidic conditions, Heat | 2-Bromo-6-isopropylpyridine |
Synthetic Routes to 2-Bromo-5-isopropylpyridine
Functionalization to More Complex Pyridine Architectures
The bromine atom on the pyridine ring is a key functional handle for building more complex molecular structures through cross-coupling reactions and other transformations. This allows for the synthesis of novel phosphinines, the exploration of unique cyclization reactions, and the creation of a diverse range of bioactive compounds.
Bromopyridines are valuable precursors for the synthesis of phosphinine (or phosphine) ligands, which are important in catalysis and coordination chemistry. researchgate.net A common method involves the formation of an organometallic intermediate. For example, treating a bromopyridine like 2-bromopyridine (B144113) with magnesium can form a Grignard reagent. researchgate.netd-nb.info This intermediate can then be "trapped" with a suitable halo-phosphine reagent to form the desired P,N-heterocyclic phosphine (B1218219) ligand. researchgate.netd-nb.info
Alternatively, metal-catalyzed phosphorylation provides another route. d-nb.info Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed to create phosphine oxide derivatives. google.com In a specific example, (2-Amino-5-(4,4,5,5-tetramethyl-1,3-dioxo-2-borolan-2-yl)phenyl)dimethylphosphine oxide was coupled with 2-bromopyridine using a palladium catalyst and a base to yield a complex phosphine oxide derivative. google.com These methods highlight the versatility of bromopyridines in accessing sophisticated phosphorus-containing heterocyclic compounds.
Bromopyridines are substrates for hetarynic cyclization reactions, a powerful tool for constructing fused heterocyclic systems. Research has shown that 3-bromo-2-[(N-substituted)amino]pyridines can be utilized in the hetarynic synthesis of N-substituted dihydrodipyridopyrazines. researchgate.net These starting materials are prepared through convenient methods and undergo cyclization to form the fused ring structures. researchgate.net This specific type of cyclization demonstrates a unique reactivity pattern of the bromopyridine core, enabling the assembly of complex polycyclic aromatic systems. researchgate.netthieme-connect.de
The functionalization of bromopyridine isomers is a cornerstone in the synthesis of numerous bioactive compounds. Cross-coupling reactions, such as Stille, Negishi, and Suzuki couplings, are frequently used to forge new carbon-carbon bonds, leading to bipyridine derivatives and other complex scaffolds. preprints.orgmdpi.com These bipyridine structures are prevalent in many biologically active molecules and functional materials. preprints.orgmdpi.com
A prominent example is the synthesis of the oral antifungal drug oteseconazole. mdpi.comsemanticscholar.org The synthesis starts from 2,5-dibromopyridine and involves a series of sophisticated chemical transformations, including coupling and cyclization reactions, to build the final complex molecule. mdpi.comsemanticscholar.org This demonstrates how a simple bromopyridine can be elaborated into a potent therapeutic agent. Furthermore, the development of inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has utilized fused azaheterocyclic compounds derived from related pyridine precursors, showcasing the broad applicability of these building blocks in drug discovery. uniba.it
Hetarynic Cyclization Reactions of Related Bromopyridines
Structure-Activity Relationship (SAR) Investigations in Related Pyridine-Based Scaffolds
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design and optimization of bioactive compounds. While specific SAR data for this compound is not extensively documented in publicly available research, examining related pyridine-based scaffolds provides valuable insights into how structural modifications influence biological activity. These studies typically involve altering substituents on the pyridine ring and observing the resulting effects.
Investigations into various pyridine derivatives have revealed that the nature and position of substituents are critical determinants of their pharmacological properties. For instance, in a series of 3- and 4-pyridine derivatives developed as PPARγ modulators, the introduction of a simple methyl group to the pyridine ring did not consistently result in significant potency, although it did improve membrane permeability. nih.gov This suggests that even minor alkyl substitutions can impact physicochemical properties without necessarily enhancing biological activity.
Further research on pyridine-containing compounds has highlighted the importance of the electronic properties of substituents. In the development of antifungal agents featuring a difluoromethyl-pyridine unit, it was found that replacing a chloro group with a trifluoroethyl ether led to a notable decrease in inhibitory activity against Trichophyton rubrum. mdpi.com This underscores the sensitivity of biological targets to the electronic and steric profile of the pyridine scaffold.
The position of substituents on the pyridine ring is another crucial factor. A comparison of pyridine derivatives with different substitution patterns has shown that altering the position of an isopropyl group from position 5 to position 3 (as in 2-chloro-3-isopropylpyridine (B180148) versus 2-chloro-5-isopropylpyridine) can significantly change the molecule's steric hindrance and electronic distribution, thereby affecting its interaction with biological targets.
In the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions from 5-bromo-2-methylpyridin-3-amine, it was observed that the electronic nature (electron-donating or electron-withdrawing) of various substituents on an attached arylboronic acid did not have a prominent effect on the reaction yields. mdpi.com While this relates to synthetic efficiency rather than biological activity, it points to the chemical tractability of modifying such scaffolds.
The following tables summarize findings from SAR studies on related pyridine compounds, illustrating the impact of structural modifications.
Table 1: Effect of Methyl Substitution on 3-Pyridine Derivatives as PPARγ Modulators nih.gov
| Compound | Pyridine Substitution | Agonist Potency |
| 1a | Unsubstituted | Poor |
| 1b | 2-Methyl | - |
| 1c | 4-Methyl | - |
| 1d | 5-Methyl | - |
| 1e | 6-Methyl | - |
| Note: Specific potency values for 1b-1e were not provided, but the study indicated they did not show good potency. |
Table 2: Impact of Halogenated Substituents on Antifungal Activity mdpi.com
| Compound | Key Structural Feature | T. rubrum MIC |
| Oteseconazole Analog | Trifluoroethyl ether on pyridine | <0.001 |
| Analog with Chloro substitution | Chloro group instead of trifluoroethyl ether | 0.004 |
| MIC (Minimum Inhibitory Concentration) values in µg/mL. |
Table 3: Comparison of Isomeric Chloro-isopropylpyridines
| Compound Name | Isopropyl Group Position | Impact of Positional Change |
| 2-Chloro-5-isopropylpyridine | 5 | Reference compound |
| 2-Chloro-3-isopropylpyridine | 3 | Alters steric hindrance and electronic distribution |
These examples from related pyridine scaffolds demonstrate that the biological activity is finely tuned by the interplay of steric, electronic, and positional factors of the substituents on the pyridine ring.
Computational and Mechanistic Investigations of 3 Bromo 2 Isopropylpyridine Chemistry
Density Functional Theory (DFT) Studies for Reaction Pathways
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 3-Bromo-2-isopropylpyridine, DFT calculations are instrumental in mapping out potential reaction pathways. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface can be constructed, revealing the most likely course of a reaction.
DFT methods, such as the widely used B3LYP functional, allow for the rigorous optimization of molecular geometries and the verification of stable structures through frequency calculations. scirp.org This approach has been successfully applied to elucidate complex reaction mechanisms in pyridine (B92270) chemistry, including cycloadditions and functionalizations. rsc.orgtandfonline.comrsc.org For instance, in reactions involving substituted pyridines, DFT can determine the energetics of proposed mechanisms, such as the Ir-catalyzed enantioselective hydrogenation of pyridinium (B92312) salts or the phosphination of the pyridine ring. upenn.edumdpi.com
A hypothetical DFT study on the nucleophilic aromatic substitution (SNAr) of this compound with a nucleophile (Nu⁻) would involve calculating the free energies (ΔG) of the reactants, the Meisenheimer intermediate, the transition state for its formation, and the final products. The results would indicate the kinetic and thermodynamic feasibility of the reaction.
Interactive Table 1: Hypothetical DFT-Calculated Energies for a Nucleophilic Substitution Pathway of this compound.
This table illustrates the type of data generated from DFT calculations to analyze a reaction pathway. The values are hypothetical.
| Species | Description | Relative Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants | This compound + Nu⁻ | 0.0 |
| TS1 | Transition state for nucleophile attack | +18.5 |
| Intermediate | Meisenheimer complex | +5.2 |
| TS2 | Transition state for bromide departure | +15.7 |
| Products | 3-Nu-2-isopropylpyridine + Br⁻ | -10.3 |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. nih.govnumberanalytics.com The energy gap between the HOMO and LUMO is a key indicator of reactivity; a smaller gap generally implies a more facile reaction. nih.govwuxiapptec.com
For this compound, the substituents significantly influence the FMOs. The isopropyl group at the C2 position is an electron-donating group (EDG), which would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the bromine atom at the C3 position is an electron-withdrawing group (EWG), which lowers the energy of both the HOMO and, more significantly, the LUMO. A lower LUMO energy makes the pyridine ring more susceptible to nucleophilic attack. chemrxiv.org
Computational studies on substituted pyridines have shown that the location of the largest lobes of the HOMO and LUMO can predict the sites of electrophilic and nucleophilic attack, respectively. chemrxiv.orgpku.edu.cn In some cases, orbitals other than the direct HOMO or LUMO (e.g., HOMO-1 or LUMO+1) may be involved in the reaction if their symmetry and spatial distribution are more appropriate for the specific transformation. chemrxiv.orgpku.edu.cn
Interactive Table 2: Hypothetical FMO Energies for Pyridine and Substituted Pyridines.
This table shows how substituents might alter FMO energies, influencing reactivity. Values are for illustrative purposes.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity Trend (Nucleophilic Attack) |
|---|---|---|---|---|
| Pyridine | -6.89 | -0.45 | 6.44 | Low |
| 2-isopropylpyridine (B1293918) | -6.75 | -0.38 | 6.37 | Lower |
| 3-Bromopyridine (B30812) | -7.15 | -1.10 | 6.05 | Higher |
| This compound | -7.01 | -1.05 | 5.96 | High |
Mechanistic Elucidation of Bromination Processes
The bromination of pyridines is challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. nih.gov Direct bromination often requires harsh conditions. Computational studies have been crucial in understanding and developing alternative, milder bromination methods.
One successful strategy involves the bromination of pyridine-N-oxides, where the N-oxide group activates the ring towards electrophilic attack. researchgate.net Another method utilizes reagents like a combination of hydrobromic acid and hydrogen peroxide.
A particularly innovative and mechanistically interesting approach is the 3-selective halogenation of pyridines via Zincke imine intermediates. chemrxiv.orgnih.gov This process involves:
Computational Analysis of Regioselectivity and Stereoselectivity
Computational chemistry is a powerful tool for predicting the outcome of reactions where multiple isomers can be formed. By calculating the activation energies for competing reaction pathways, the most favorable route, and therefore the major product, can be determined.
Regioselectivity: The regioselectivity in the reactions of substituted pyridines is often governed by a combination of electronic and steric effects. DFT calculations can quantify these effects. For example, in the reactions of substituted 3,4-pyridynes, the regioselectivity of nucleophilic addition was shown to be controlled by the aryne distortion, a phenomenon elucidated by computational models. nih.gov Similarly, the high regioselectivity of the halogenation of Zincke imines was explained by analyzing the HOMO coefficients and atomic charges of the intermediate, which showed a clear preference for attack at the C3 position. chemrxiv.org For this compound, DFT could be used to model a reaction like lithiation followed by electrophilic quench, predicting whether the reaction would occur at C4, C5, or C6 by comparing the transition state energies for each pathway.
Stereoselectivity: When chiral centers are involved, computational methods can predict which stereoisomer will be preferentially formed. This is achieved by modeling the transition states leading to the different stereoisomers. The pathway with the lower activation energy will be the dominant one. This approach has been used to understand the stereochemical outcome of reactions such as the Ir-catalyzed asymmetric hydrogenation of pyridinium salts, where DFT calculations identified the protonation of an enamine intermediate as the selectivity-determining step. upenn.edu If this compound were to undergo a reaction creating a new stereocenter, DFT could model the diastereomeric transition states to predict the stereochemical outcome. emich.edu
Interactive Table 3: Hypothetical Activation Energies for Competing Regioisomeric Pathways.
This table illustrates how DFT can be used to predict the regioselectivity of a hypothetical electrophilic substitution on this compound.
| Reaction Position | Transition State Energy (kcal/mol) | Predicted Outcome |
|---|---|---|
| C4-Substitution | 32.5 | Minor Product |
| C5-Substitution | 25.1 | Major Product |
| C6-Substitution | 35.8 | Minor Product |
Prediction of Reactivity Indices and Molecular Electrostatic Potential
Beyond FMO theory, DFT calculations can provide a suite of reactivity indices that offer a more nuanced prediction of a molecule's chemical behavior. ias.ac.in These indices, part of what is known as Conceptual DFT, include:
These parameters are calculated from the HOMO and LUMO energies and can be used to compare the reactivity of a series of related compounds. ias.ac.indergipark.org.tr
The Molecular Electrostatic Potential (MEP) map is a particularly intuitive tool for visualizing reactivity. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface. uni-muenchen.deresearchgate.net
The MEP map provides a clear, visual guide to the most probable sites for ionic interactions and reactions. scirp.orgyoutube.com
Interactive Table 4: Predicted Reactivity Properties for this compound.
This table summarizes the expected reactivity features based on computational predictions.
| Property | Predicted Feature for this compound | Implication |
|---|---|---|
| Reactivity Indices | Relatively low hardness (η), high electrophilicity index (ω) | Susceptible to both nucleophilic and electrophilic attack, with a strong tendency to act as an electrophile at the ring. |
| MEP: Negative Region | Concentrated on the nitrogen lone pair (red) | Primary site for protonation and coordination to Lewis acids. |
| MEP: Positive Region | Distributed across the ring carbons, particularly C4 and C6 (blue) | Sites susceptible to attack by nucleophiles. |
Advanced Applications in Organic Synthesis Research
Role as a Versatile Building Block in Fine Chemical Synthesis
3-Bromo-2-isopropylpyridine serves as a highly adaptable building block, primarily due to the reactivity of the bromine atom at the 3-position of the pyridine (B92270) ring. This halogen atom acts as a versatile chemical handle, enabling the introduction of a wide array of functional groups through various metal-catalyzed cross-coupling reactions. While specific examples exclusively detailing this compound are not extensively documented, its reactivity can be inferred from studies on closely related bromopyridine derivatives.
The pyridine scaffold is a cornerstone in the synthesis of complex molecules, and methods to functionalize it are crucial. chemspider.comresearchgate.net The bromo-substituent on compounds like this compound makes it an ideal substrate for several pivotal C-C and C-N bond-forming reactions.
Key Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between aryl halides and boronic acids or their esters. researchgate.netfishersci.co.uk For a compound like this compound, a Suzuki reaction would couple an aryl or vinyl group at the 3-position. The reaction is valued for its mild conditions and tolerance of various functional groups. researchgate.netfishersci.co.uk
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst. nrochemistry.comwikipedia.org It is an effective method for creating C(sp²)-C(sp) bonds, allowing for the introduction of alkynyl moieties onto the pyridine ring under mild, often room-temperature, conditions. nrochemistry.comwikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. It enables the synthesis of a diverse range of secondary and tertiary aminopyridines by coupling an amine with the bromopyridine substrate. nih.gov Practical methods have been developed for the amination of various 2-bromopyridines, highlighting the broad applicability of this transformation. nih.govamazonaws.com
The table below summarizes the general conditions for these key reactions as they apply to bromopyridine substrates.
| Reaction Name | Catalytic System (Typical) | Coupling Partner | Bond Formed |
| Suzuki-Miyaura Coupling | Pd(0) catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base (e.g., K₂CO₃, Na₂CO₃) | Aryl/Vinyl Boronic Acid or Ester | C-C |
| Sonogashira Coupling | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base | Terminal Alkyne | C-C (alkynyl) |
| Buchwald-Hartwig Amination | Pd(0) or Pd(II) catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), Ligand (e.g., BINAP, dppp), Base (e.g., NaOt-Bu) | Primary or Secondary Amine | C-N |
These transformations underscore the role of this compound as a key intermediate, allowing synthetic chemists to build molecular complexity from a readily available starting material.
Precursors for Drug Discovery and Medicinal Chemistry Research
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous marketed drugs. nrochemistry.com The specific substitution pattern of this compound makes it a valuable precursor for creating novel molecules with potential therapeutic applications.
Substituted pyridines and their derivatives, such as piperidines, are core components of many agents targeting the central nervous system. A notable example is the synthesis of Preclamol, a dopamine (B1211576) autoreceptor agonist investigated for treating schizophrenia, which utilizes 3-bromopyridine (B30812) as a key starting material. researchgate.net In these syntheses, the bromine atom is typically replaced via a cross-coupling reaction to install the desired aryl group, followed by reduction of the pyridine ring to a piperidine. chemspider.comresearchgate.net This established synthetic route highlights the value of the 3-bromopyridine core for accessing CNS-active compounds, suggesting a similar potential for this compound in the exploration of new neurological drug candidates.
The structural features of this compound are highly relevant in the rational design and optimization of drug molecules. The isopropyl group can provide beneficial steric interactions and increase lipophilicity, potentially enhancing a molecule's binding affinity to a biological target and improving its pharmacokinetic profile. The bromine atom serves as a point for diversification, allowing chemists to systematically modify a lead compound to explore structure-activity relationships (SAR).
This approach is exemplified in the development of kinase inhibitors, where specific substituents on a core heterocycle are crucial for achieving potency and selectivity. The development of inhibitors for KRAS, one of the first human oncogenes identified, illustrates this principle well. reddit.comresearchgate.net
A significant application of scaffolds related to this compound is in the synthesis of covalent inhibitors targeting the KRASG12C mutation, a common driver in human cancers. reddit.comresearchgate.net The discovery of AMG 510 (Sotorasib), the first FDA-approved KRASG12C inhibitor, involved the strategic use of a substituted pyridine core.
In the synthesis of analogs for AMG 510, a key intermediate is a substituted 2-isopropyl-bromopyridine derivative. For instance, a reported synthesis starts with 3-amino-2-bromo-4-picoline, which is then coupled with 2-propylzinc bromide in the presence of a palladium catalyst to install the isopropyl group, forming a closely related structure. reddit.com This demonstrates the importance of the bromo-isopropyl-pyridine scaffold in constructing the final, highly complex drug molecule. The isopropyl group, in particular, was found to be crucial for fitting into a cryptic pocket of the KRAS protein, enhancing the inhibitor's potency. reddit.com
Components in the Design and Optimization of Drug Molecules
Utility in Agrochemical Research
Pyridine and pyridazine (B1198779) derivatives are known to be invaluable scaffolds in the development of agrochemicals, including herbicides and plant growth factors. ambeed.com While direct applications of this compound in published agrochemical research are not prominent, its structural motifs are relevant. The functional handles on the molecule allow for its incorporation into larger structures, which could be screened for bioactivity against agricultural pests and weeds. The general utility of brominated heterocycles as intermediates in the synthesis of biologically active compounds suggests potential for this compound in this field.
Contribution to Novel Material Science Research
In material science, functionalized pyridine derivatives are used as ligands for creating metal-organic frameworks (MOFs) and fluorescent materials. researchgate.netambeed.com Pyridine-containing ligands can coordinate with metal centers, and the electronic properties of the resulting complexes can be tuned by the substituents on the pyridine ring. The bromo and isopropyl groups on this compound could modulate the electronic and steric environment of such a ligand. Furthermore, the bromine atom provides a reactive site for polymerization or grafting onto surfaces, suggesting potential use in the development of new functional polymers or advanced materials.
Development of Catalytic Systems using Pyridine Derivatives
Pyridine and its derivatives are a cornerstone in the development of advanced catalytic systems, primarily due to their role as highly versatile ligands for transition metals. numberanalytics.com The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can coordinate to a metal center, forming stable and effective catalysts. The true power of pyridine-based ligands, however, lies in their exceptional tunability. By introducing various substituents onto the pyridine ring, chemists can systematically modify the steric and electronic properties of the resulting metal complex. diva-portal.orgacs.org This fine-tuning is critical for optimizing a catalyst's activity, selectivity, and stability for a specific organic transformation. diva-portal.org This has led to their application in a vast array of transition-metal-catalyzed reactions, including C-H functionalization, cross-coupling, and cyclization. magtech.com.cnthieme-connect.comthieme-connect.com
The strategic placement of functional groups on the pyridine scaffold allows for the rational design of catalysts. Electron-donating or electron-withdrawing substituents can alter the electron density at the metal center, thereby influencing its reactivity and catalytic cycle. acs.orgacs.org For instance, studies on Pd(II) complexes have shown a correlation between the basicity of the pyridine ligand and the catalytic efficiency in reactions like the conversion of nitrobenzene. acs.org Similarly, steric hindrance introduced by bulky substituents can dictate the regioselectivity or enantioselectivity of a reaction by controlling how a substrate approaches the active catalytic site. diva-portal.orgnih.gov
A compound such as This compound exemplifies a valuable building block for creating sophisticated ligands. While not typically used as a standalone ligand, its structure contains two key features for catalyst design:
The 2-isopropyl group : This bulky alkyl group provides significant steric hindrance directly adjacent to the coordinating nitrogen atom. This steric pressure can be exploited to influence the stereochemical outcome of a reaction, for example, by creating a chiral pocket around the metal center or by favoring a specific coordination geometry. nih.gov Research on iron complexes with substituted pyridine ligands has shown that substitution at the α-position (the 2-position) has a notable effect on the electronic properties and spin state of the iron center. nih.gov
The 3-bromo group : The bromine atom serves as a highly versatile synthetic "handle." It is an ideal leaving group for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. nih.gov This allows the This compound core to be covalently linked to other coordinating groups (like other heterocycles, phosphines, or amines) to construct more complex bidentate or polydentate ligands. This modular approach is fundamental to modern ligand design. diva-portal.org
The development of catalytic systems often involves screening a library of ligands with varied properties. The table below illustrates several examples of how substituted pyridine derivatives are employed in different catalytic systems.
| Pyridine Derivative/Ligand System | Metal Center | Catalytic Reaction Type | Key Research Finding | Reference |
|---|---|---|---|---|
| Substituted Pyridine Ligands | Palladium (Pd) | Suzuki-Miyaura & Heck Cross-Coupling | Functional groups on the pyridine ligand significantly alter the physicochemical properties and catalytic efficiency of the Pd(II) precatalysts. | acs.org |
| (Pyridinylmethyl)sulfonamide Ligands | Iridium (Ir) | Transfer Hydrogenation | The electron-donating ability of the pyridine substituent directly correlates with the rate of catalysis, allowing for systematic tuning. | acs.org |
| Bis(oxazolinyl)pyridine (Pybox) Ligands | Scandium (Sc) | Asymmetric Diels-Alder | Electron-withdrawing groups on the pyridine ring and steric bulk near the metal center increase enantioselectivity, achieving up to 96% ee. | liv.ac.uk |
| (Pytacn) Ligands | Iron (Fe) | C-H and C=C Oxidation | Substituents on the pyridine ring modulate the ligand field strength and spin state of the Fe(II) center, impacting catalytic selectivity. | nih.gov |
| 2-Isopropylpyridine (B1293918) (as substrate) | Scandium (Sc) | C-H Bond Addition to Allenes | The pyridine ring is directly functionalized in an atom-economical alkenylation, demonstrating C-H activation of substituted pyridines. | nih.gov |
| 3-Bromo-2-aminopyridine (as substrate) | Palladium (Pd) | Buchwald-Hartwig Amination | Specific biarylmonophosphine ligands (e.g., RuPhos, SPhos) are highly effective for the C,N-cross coupling, overcoming challenges from the proximal amino group. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
